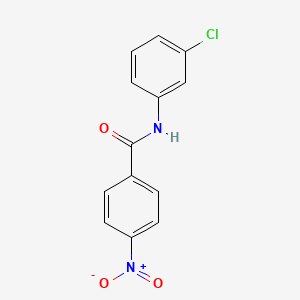

N-(3-chlorophenyl)-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVNRXNSICWUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324029 | |

| Record name | Benzamide, N-(3-chlorophenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-29-7 | |

| Record name | N-(3-Chlorophenyl)-4-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405512 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002585297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chloro-4-nitrobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(3-chlorophenyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization for Research Integrity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of N-(3-chlorophenyl)-4-nitrobenzamide. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a detailed map of the molecule's connectivity and stereochemistry can be constructed.

While specific experimental data for this compound is not widely published, the expected spectral features can be predicted based on the analysis of its constituent parts: the 3-chlorophenyl ring, the 4-nitrophenyl ring, and the amide linkage.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons on both rings and the amide proton. The protons on the 4-nitrophenyl ring would likely appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The signals for the 3-chlorophenyl ring would present a more complex pattern, including a singlet or a narrow triplet for the proton between the two chloro-substituents and multiplets for the other protons. The amide proton (N-H) is expected to appear as a broad singlet in the downfield region of the spectrum.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. It is expected to show distinct signals for each of the 13 carbon atoms in the molecule, including the carbonyl carbon of the amide group, which would be significantly downfield. The carbons attached to the nitro and chloro groups would also exhibit characteristic chemical shifts due to the electronic effects of these substituents.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insight into its structural components through fragmentation analysis. The molecular formula of the compound is C₁₃H₉ClN₂O₃, with a calculated molecular weight of approximately 276.68 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ would be observed.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would reveal characteristic losses of functional groups. Expected fragmentation pathways would include the cleavage of the amide bond, leading to the formation of ions corresponding to the 4-nitrobenzoyl cation and the 3-chlorophenylaminyl radical or related ions. Further fragmentation could involve the loss of the nitro group (NO₂) or the chlorine atom.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands corresponding to the various functional groups within the molecule. Key expected vibrational frequencies include:

N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ from the amide carbonyl group.

N-O stretching (nitro group): Two distinct, strong peaks typically found around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

C-Cl stretching: A band in the lower frequency region, typically 600-800 cm⁻¹.

Aromatic C-H and C=C stretching: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would reveal information about the electronic transitions within the conjugated π-systems of the aromatic rings. The presence of the nitro group and the extended conjugation across the benzanilide (B160483) structure would likely result in strong absorption bands in the UV region, potentially extending into the visible range. The spectrum is expected to show one or more maxima (λ_max) corresponding to π→π* and n→π* transitions.

Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., TLC, HPLC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts from the synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of the synthesis and for preliminary purity checks. A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to achieve good separation. The compound's retention factor (Rf) value would be a characteristic property under the specific conditions used (stationary phase and mobile phase). For related nitro-substituted benzamides, purification often involves column chromatography using silica (B1680970) gel.

High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reversed-phase HPLC method, using a C18 column, is commonly employed for compounds of this nature. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol, often run in a gradient mode to ensure efficient separation. The retention time of the compound under specific chromatographic conditions is a key identifier. The purity is determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Biological and Pharmacological Investigations of N 3 Chlorophenyl 4 Nitrobenzamide and Its Derivatives

In Vitro Biological Activity Profiling and Efficacy Studies

Antimicrobial Efficacy Studies (e.g., antibacterial, antifungal, antimycobacterial activity)

The broader class of N-phenylbenzamides, to which N-(3-chlorophenyl)-4-nitrobenzamide belongs, has demonstrated notable antimicrobial properties. Research has indicated that various derivatives of N-phenylbenzamide exhibit both antibacterial and antifungal activities. nih.gov Specifically, certain N-benzamide derivatives have shown good antibacterial efficacy. youtube.com

Furthermore, the presence of a nitro group in a compound can be a key determinant of its antimicrobial action. Nitro-containing compounds, including dinitrobenzamides and other nitrobenzamides, have emerged as significant agents in the fight against tuberculosis. nih.gov Their mechanism often involves reductive activation by mycobacterial-specific enzymes. nih.gov For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antibacterial activity, showing moderate to good results. nih.gov In some cases, the combination of a nitro group and a trifluoromethyl group in nitrobenzamide derivatives has led to compounds with potent antimycobacterial activity. nih.gov

While these findings highlight the antimicrobial potential within the structural class of this compound, specific studies detailing the antibacterial, antifungal, or antimycobacterial efficacy of this exact compound remain to be fully elucidated.

Antiproliferative and Anticancer Activity in Human and Other Cell Lines

The potential of this compound and its derivatives as antiproliferative and anticancer agents has been a subject of significant investigation. The strategic incorporation of chlorine atoms and nitro groups into biologically active molecules is a known strategy to enhance their therapeutic properties, including anticancer effects. nih.gov

A notable derivative, N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide, has been studied for its cytotoxic effects against various cancer cell lines. Research has shown its ability to induce apoptosis, or programmed cell death, through mitochondrial pathways. This is evidenced by an increase in pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins such as Bcl-2. Specifically, this compound demonstrated significant activity against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7). A study using the Sulforhodamine B (SRB) assay on HCT-116 cells revealed an IC50 value of approximately 15 µM, indicating its effectiveness in reducing cell viability.

The broader class of benzamide (B126) analogs has also shown promise. Four different benzamide derivatives were found to inhibit the growth of A549 lung cancer cells in a dose- and time-dependent manner, suggesting their potential as candidates for further development as chemotherapeutic drugs. mdpi.comnih.gov Similarly, certain nitro-substituted hydroxynaphthanilides, which share structural similarities, have exhibited antiproliferative activity against THP-1 and MCF-7 cancer cells. nih.gov

While these studies on related compounds are encouraging, comprehensive data on the specific antiproliferative and anticancer activity of this compound across a wide range of human and other cell lines is still an area for further research.

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory potential of this compound and its derivatives is an emerging area of research. The benzamide and nitro functional groups present in this class of compounds are known to contribute to anti-inflammatory effects in various chemical scaffolds.

Nitro-containing compounds have been recognized for their diverse pharmacological effects, which include anti-inflammatory properties. nih.gov For instance, certain nitro substituted benzamide derivatives have been synthesized and evaluated for their potential anti-inflammatory activities in vitro, showing promising results in the inhibition of inflammatory mediators. nih.gov Specifically, these compounds demonstrated an ability to inhibit nitric oxide (NO) production in RAW264.7 macrophages. nih.gov Furthermore, some benzamides and nicotinamides have been shown to inhibit the production of tumor necrosis factor-alpha (TNFα), a key cytokine in the inflammatory response. uni.lu

A study on (E)-3-(3-chlorophenyl)-N-(4-hydroxy-3-methoxy benzyl) acryl amide, a compound with structural similarities to the core of this compound, investigated its anti-inflammatory ability through molecular docking simulations. nih.gov Additionally, some indole-cyclohexene hybrids, which can be synthesized using benzamide derivatives, have demonstrated anti-inflammatory and immunomodulatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1b, IL-6, IL-18, and TNFα. nih.gov

While these findings suggest a potential for anti-inflammatory and immunomodomodulatory activity within this chemical class, direct and detailed studies on this compound are needed to fully characterize its specific effects on inflammatory pathways and immune cell function.

Enzyme Inhibition Assays (e.g., ATAD2, α-glucosidase, α-amylase)

The inhibitory effects of this compound and its derivatives on various enzymes have been explored, revealing potential therapeutic applications, particularly in the context of cancer and diabetes.

ATAD2 Inhibition: ATPase Family AAA Domain-Containing Protein 2 (ATAD2) is an epigenetic regulator overexpressed in many cancers, making it an attractive therapeutic target. uni.lu While several small molecule inhibitors of the ATAD2 bromodomain have been identified, research into benzamide-based inhibitors is ongoing. sigmaaldrich.com Fragment-based design has led to the development of novel theophylline (B1681296) derivatives incorporating a benzamide moiety to enhance affinity for the ATAD2 active site. Although specific studies on the direct inhibition of ATAD2 by this compound are not yet available, the general interest in benzamide structures as ATAD2 inhibitors suggests a potential avenue for future investigation.

α-Glucosidase and α-Amylase Inhibition: Inhibitors of α-glucosidase and α-amylase are used to manage postprandial hyperglycemia in type 2 diabetes by delaying carbohydrate digestion. nih.govbiorxiv.org A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which are structurally related to the target compound, have been synthesized and shown to possess potent to moderate inhibitory potential against both α-glucosidase and α-amylase. One derivative, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, was found to be a highly active inhibitor of both enzymes, surpassing the standard drug acarbose (B1664774) in inhibitory activity. Furthermore, various other benzamide and benzothiazine derivatives have also been identified as effective inhibitors of these enzymes. nih.gov

These findings underscore the potential of the this compound scaffold as a source of enzyme inhibitors. The data from related derivatives provides a strong rationale for the direct evaluation of this compound in these enzyme inhibition assays.

Table 1: Enzyme Inhibition by Derivatives Related to this compound

| Derivative Class | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-Glucosidase, α-Amylase | Potent to moderate inhibition | |

| Theophylline-benzamide hybrids | ATAD2 | Designed for enhanced affinity | |

| 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govthiazin-2-yl)-N-arylacetamides | α-Glucosidase | Potent inhibitors |

Receptor Binding and Modulation Studies (e.g., calcium channels, neurokinin-2 antagonists)

Investigations into the receptor binding and modulation properties of this compound and its analogs have suggested potential interactions with key signaling pathways, including calcium channels and neurokinin receptors.

Calcium Channel Modulation: Calcium channel blockers are crucial therapeutic agents, and natural products and their synthetic derivatives are a rich source for the discovery of new modulators. nih.gov Benzamide derivatives, in general, have been studied for their effects on calcium channels. nih.gov For instance, certain benzazepinone (B8055114) calcium channel blockers have shown that modifications to their structure can enhance their antihypertensive activity, which is linked to their ability to block calcium channels. nih.gov Some disubstituted piperazine (B1678402) derivatives have been identified as potent blockers of all three subtypes of Cav3 T-type calcium channels. nih.gov While direct studies on this compound are limited, the established activity of related benzamide structures suggests that it may also possess calcium channel modulatory properties.

Neurokinin-2 (NK2) Receptor Antagonism: Tachykinin NK2 receptors are widely distributed and are implicated in various physiological processes, making them a target for therapeutic intervention in conditions like asthma and irritable bowel syndrome. nih.gov Interestingly, a compound with a structure closely related to N-(3-chlorophenethyl)-4-nitrobenzamide, but lacking the nitro group, has been identified as a potent neurokinin-2 antagonist. mdpi.com This suggests that the core N-(3-chlorophenyl)amide scaffold may have an affinity for the NK2 receptor. The presence and nature of substituents, such as the nitro group in the target compound, would likely modulate this binding and the resulting pharmacological activity. Further research is needed to directly assess the binding of this compound to NK2 receptors and determine if it acts as an antagonist or has other modulatory effects.

These preliminary findings from related compounds provide a basis for future research to directly characterize the receptor binding profile of this compound and its potential as a modulator of calcium channels and neurokinin receptors.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the observed biological activities of this compound and its derivatives are multifaceted and appear to be dependent on the specific biological context and the structural features of the individual compounds.

For derivatives exhibiting antimicrobial activity, particularly against mycobacteria, the mechanism often involves the reductive bioactivation of the nitro group by specific microbial enzymes. This process can lead to the formation of reactive intermediates that can damage cellular components and disrupt essential metabolic pathways within the microorganism.

In the context of anticancer activity, the mechanism of action for related compounds like N-(3-chlorophenyl)-4-methyl-3-nitrobenzamide has been linked to the induction of apoptosis. This programmed cell death is initiated through the mitochondrial pathway, characterized by changes in the levels of pro- and anti-apoptotic proteins. The chlorophenyl group may enhance the binding affinity of the compound to specific molecular targets, while the nitro group can undergo bioreduction to form reactive species that contribute to cytotoxicity.

The potential anti-inflammatory effects of this class of compounds could be mediated through the inhibition of key inflammatory enzymes and signaling pathways. For instance, some benzamide derivatives have been shown to inhibit the production of nitric oxide and the expression of pro-inflammatory cytokines like TNF-α. nih.govuni.lu

The enzyme inhibitory activities observed for derivatives of this compound provide a more direct insight into their molecular mechanisms. For example, the inhibition of α-glucosidase and α-amylase by structurally similar compounds is achieved through competitive or non-competitive binding to the active sites of these enzymes, thereby preventing the breakdown of complex carbohydrates. Molecular docking studies of these derivatives have revealed specific hydrogen bonding and hydrophobic interactions with key amino acid residues within the enzyme's active site. nih.gov

Regarding receptor interactions, the potential modulation of calcium channels by benzamide structures suggests a mechanism involving direct binding to the channel proteins, leading to either blockage or altered gating properties. nih.gov Similarly, the antagonist activity of related compounds at the neurokinin-2 receptor points to a mechanism of competitive binding that prevents the action of the endogenous ligand. mdpi.com

Identification and Validation of Specific Molecular Targets

The biological activity of this compound and its derivatives is attributed to their interaction with various molecular targets, primarily enzymes and receptors. The presence of the chlorophenyl group can enhance the compound's binding affinity to specific targets, while the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

Derivatives of this compound have shown inhibitory activity against several enzymes. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential, showing inhibitory effects on α-glucosidase and α-amylase. nih.gov The presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the phenyl ring was found to favor inhibitory activity against these enzymes. nih.gov

In the context of antimicrobial research, structural analogs such as N-(3-chlorophenethyl)-4-nitrobenzamide suggest that the nitro group may interact with bacterial enoyl-ACP reductases, an important enzyme in fatty acid synthesis. Furthermore, studies on 3,5-dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, which share the nitroaromatic feature, have demonstrated that these compounds are activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis. acs.orgnih.gov This activation pathway is crucial for their antitubercular activity. acs.orgnih.gov

The following table summarizes the identified molecular targets for derivatives of this compound:

| Compound Class | Target Enzyme(s) | Therapeutic Area |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | α-glucosidase, α-amylase | Antidiabetic |

| N-(3-chlorophenethyl)-4-nitrobenzamide (analog) | Bacterial enoyl-ACP reductases | Antimicrobial |

| 3,5-Dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles (related nitroaromatics) | Deazaflavin-dependent nitroreductase (Ddn) | Antitubercular |

Analysis of Cellular Pathways and Signaling Cascades Perturbed by the Compound

The interaction of this compound derivatives with their molecular targets can lead to the perturbation of various cellular pathways and signaling cascades. The inhibition of enzymes like α-glucosidase and α-amylase by the corresponding derivatives directly impacts carbohydrate metabolism, a key pathway in diabetes management. nih.gov

In the realm of cancer research, the nitro group of such compounds can be bioreduced to form reactive species that interact with cellular components, potentially leading to cytotoxicity in cancer cell lines. While direct evidence for this compound is limited, related nitroaromatic compounds are known to induce cellular stress pathways.

For antimicrobials, the inhibition of essential bacterial enzymes like enoyl-ACP reductase disrupts fatty acid biosynthesis, a critical pathway for bacterial survival. The activation of prodrugs like the 3,5-dinitrobenzylsulfanyl derivatives by bacterial nitroreductases is a key step in a pathway leading to the production of reactive nitrogen species that are toxic to the bacteria. acs.orgnih.gov

Biophysical Characterization of Ligand-Target Interactions (e.g., hydrogen bonding, hydrophobic interactions, DNA intercalation)

The binding of this compound and its derivatives to their biological targets is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The amide linkage in the core structure of these compounds is a key site for hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.gov In the crystal structure of N-(4-chlorophenyl)-4-nitrobenzamide, intermolecular N-H···O(nitro) hydrogen bonds link the molecules into zigzag chains. nih.gov The nitro group itself can also participate in hydrogen bonding. nih.gov

Hydrophobic Interactions: The aromatic rings (the chlorophenyl and nitrophenyl moieties) are hydrophobic and can engage in van der Waals forces and pi-stacking interactions with hydrophobic pockets in target proteins. nih.gov Molecular docking studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives with α-glucosidase and α-amylase revealed significant hydrophobic interactions, including pi-pi T-shaped and pi-pi stacked interactions with amino acid residues like tyrosine and tryptophan. nih.gov

DNA Intercalation: The planar aromatic regions of some small molecules allow them to insert between the base pairs of DNA, a process known as intercalation. nih.gov This interaction can alter the structure of DNA and interfere with processes like replication and transcription. nih.gov While there is no direct evidence of this compound acting as a DNA intercalator, the planar nature of its aromatic rings suggests this as a potential mode of interaction for some derivatives. Studies on other small molecules, like niacinamide, have shown that they can interact with DNA and affect its melting temperature, which can be indicative of intercalation. mdpi.com

The table below details the types of biophysical interactions observed for this compound and its derivatives:

| Interaction Type | Involved Functional Groups/Moieties | Significance |

| Hydrogen Bonding | Amide (N-H, C=O), Nitro group (NO2) | Stabilizes ligand-target binding, influences crystal packing. nih.gov |

| Hydrophobic Interactions | Chlorophenyl ring, Nitrophenyl ring | Contributes to binding affinity within hydrophobic pockets of enzymes. nih.gov |

| Pi-Pi Stacking | Aromatic rings | Enhances binding affinity through non-covalent interactions with aromatic amino acid residues. nih.gov |

In Vivo Preclinical Efficacy Studies in Non-Human Models

While in vitro studies provide valuable information about the potential of a compound, in vivo studies in animal models are crucial for evaluating its efficacy and pharmacodynamics in a living organism.

Evaluation of Biological Activity in Animal Models

A short series of 4-nitro-N-phenylbenzamides, which are structurally related to this compound, were evaluated for their anticonvulsant properties in mice. nih.gov Three of the four tested compounds were found to be effective in the maximal electroshock-induced seizure (MES) test, a common animal model for screening anticonvulsant drugs. nih.gov Specifically, N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide showed significant activity. nih.gov

The latter compound was also active against seizures induced by subcutaneous pentylenetetrazole (scPtz), another standard model, and was further evaluated in rats. nih.gov In oral administration, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be more potent in the MES test than phenytoin, a clinically used anticonvulsant. nih.gov

Pharmacodynamic Endpoints and Target Engagement Assessment

Pharmacodynamic studies aim to understand what a drug does to the body. In the case of the anticonvulsant 4-nitro-N-phenylbenzamides, the primary pharmacodynamic endpoint was the prevention of seizures in the MES and scPtz tests. nih.gov The effective dose (ED50) and the toxic dose (TD50) were determined to calculate a protective index (PI), which is a measure of the drug's therapeutic window. nih.gov

Target engagement in these in vivo studies is inferred from the observed pharmacological effect. The ability of the compounds to prevent seizures suggests that they are reaching their intended targets in the central nervous system and exerting their mechanism of action. However, more direct measures of target engagement, such as measuring the occupancy of a specific receptor or the inhibition of a target enzyme in the brain tissue of the treated animals, would be required for a more definitive assessment.

Computational and Theoretical Chemistry Studies on N 3 Chlorophenyl 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These methods, grounded in the principles of quantum mechanics, are used to determine the electronic distribution and energy levels of a molecule, which in turn dictate its geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. niscpr.res.in It has been effectively used to analyze the structural and vibrational characteristics of compounds like 3-chlorobenzamide (B146230) (3CBA), an analogue of the title compound. niscpr.res.in In a typical study, the geometry of the molecule is optimized using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) or 6-311++G(d,p). niscpr.res.in This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.

The optimized structural parameters, including bond lengths and bond angles, can then be compared with experimental data if available. For instance, in the analysis of 3CBA, calculated bond angles such as C2-C3-C4 (121.40°), C1-C12-N14 (116.36°), and O13-C12-N14 (121.98°) were found to be in close agreement with experimental values of 121.49°, 118.93°, and 120.63°, respectively. niscpr.res.in This validates the computational model and provides a reliable foundation for calculating other properties, such as reactivity descriptors, which help in assessing the chemical behavior of the molecule. niscpr.res.in

Molecular Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis is a crucial tool for identifying the reactive sites of a molecule. niscpr.res.innih.gov It creates a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). nih.gov

For a molecule like N-(3-chlorophenyl)-4-nitrobenzamide, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential, marking them as sites susceptible to nucleophilic attack. nih.gov In a DFT study of the analogous 3-chlorobenzamide, MEP analysis was performed to understand its chemical activity in various solvents. niscpr.res.in Such analysis is vital for predicting intermolecular interactions, including hydrogen bonding, which are critical for ligand-receptor binding. niscpr.res.innih.gov

Illustrative MEP Data for 3-chlorobenzamide This table illustrates the type of data generated from MEP analysis on an analogous compound.

| Region of Molecule | Electrostatic Potential Range (eV) - B3LYP Method | Electrostatic Potential Range (eV) - B3PW91 Method |

| Overall Surface | -6.355 to +6.355 | -6.632 to +6.632 |

| Data derived from a study on a similar imidazopyridine derivative, illustrating the output of MEP calculations. nih.gov |

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, while the chlorophenyl and amide groups influence the HOMO energy. In studies of the related 3-chlorobenzamide, the HOMO and LUMO energies were calculated to determine its chemical activity. niscpr.res.in

Illustrative FMO Data for 3-chlorobenzamide This table presents FMO data from a computational study on 3-chlorobenzamide to demonstrate the application of the analysis.

| Parameter | Energy (eV) - Gas Phase | Energy (eV) - Methanol | Energy (eV) - Ethanol (B145695) |

| HOMO | - | - | - |

| LUMO | - | - | - |

| Energy Gap (ΔE) | - | - | - |

| Specific energy values for 3CBA were calculated in the cited study but are presented here conceptually as the exact values were not tabulated in the source text. niscpr.res.in |

Molecular Modeling and Simulation Techniques

While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to predict how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular Docking for Ligand-Target Binding Prediction and Pose Generation

Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target receptor, typically a protein. researchgate.netnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov

In studies involving benzamide (B126) derivatives, docking has been used to identify potential anti-cancer agents. niscpr.res.in For example, 3-chlorobenzamide was docked against ovarian cancer (human Matrix metalloproteinase-2) and breast cancer (human progesterone (B1679170) receptor) targets. niscpr.res.in The results revealed binding affinities of -6.5 kcal/mol and -6.0 kcal/mol, respectively, which are comparable to standard drugs. niscpr.res.in The analysis also identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net For this compound, docking studies would elucidate how the chloro and nitro substituents influence its binding mode and affinity for various protein targets.

Illustrative Molecular Docking Data for 3-chlorobenzamide This table shows docking results for a related compound against cancer targets, illustrating the output of such studies.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Human Matrix metalloproteinase-2 | - | -6.5 |

| Human Progesterone Receptor | - | -6.0 |

| Data derived from a docking study on 3-chlorobenzamide. niscpr.res.in |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. nih.gov This technique is used to assess the stability of a ligand-protein complex predicted by docking and to analyze its conformational changes and dynamic interactions in a simulated physiological environment. nih.gov

For N-phenylbenzamide derivatives, MD simulations have been employed to understand their mechanism of action as potential inhibitors. nih.gov A typical MD simulation runs for several nanoseconds and analyzes parameters like the Root Mean Square Deviation (RMSD) of the protein and ligand. A stable RMSD value over time suggests that the ligand forms a stable complex with the protein. nih.gov These simulations can reveal how the flexibility of the enzyme is affected by ligand binding and can confirm the stability of key hydrogen bonds and other interactions observed in docking studies. nih.gov

Protein-Ligand Interaction Fingerprint Analysis

Protein-ligand interaction fingerprint (IFP) analysis is a sophisticated computational method used to characterize and quantify the intricate network of interactions between a ligand, such as this compound, and its protein target. This technique translates complex three-dimensional structural data into a one-dimensional binary string or vector, where each bit represents the presence or absence of a specific type of interaction. nih.govresearchgate.net This allows for the rapid comparison and analysis of binding modes across numerous protein-ligand complexes. chemrxiv.org

The process begins by identifying all non-covalent interactions within a certain distance, including hydrogen bonds, hydrophobic contacts, ionic bonds, and aromatic interactions (such as pi-pi stacking). nih.govresearchgate.net These interactions are mapped to specific amino acid residues in the protein's binding site. For instance, a pioneering IFP algorithm designated seven bits for each interacting amino acid to represent various interaction types like those involving the backbone or sidechain, and whether the interaction is polar or hydrophobic. nih.gov More advanced fingerprints, like the Atomic Pairwise Interaction Fingerprint (APIF), encode the interaction type and the distance between every pair of interacting atoms from the protein and the ligand, resulting in a detailed, fixed-length binary fingerprint. nih.gov

These fingerprints are crucial in drug discovery for several reasons. They can be used to:

Analyze Docking Results: Post-process results from molecular docking to identify poses that match a known beneficial interaction pattern. chemrxiv.org

Virtual Screening: Screen large compound libraries to find novel molecules that replicate the interaction pattern of a known active ligand, thus identifying potential bioisosteres.

Understand Polypharmacology: Reveal how a single drug can bind to multiple targets by comparing its interaction fingerprints across different proteins. nih.gov

Guide Lead Optimization: Provide insights into which structural modifications on a ligand might enhance or diminish key interactions with the target protein.

While specific protein-ligand interaction fingerprint analyses for this compound are not publicly detailed, this methodology represents a powerful tool that could be applied to understand its binding mechanisms with potential biological targets. The presence of the chlorophenyl group suggests the possibility of halogen bonding, while the nitro and amide groups can act as hydrogen bond acceptors, all of which would be captured by an interaction fingerprint analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr These models are instrumental in drug discovery for predicting the activity of unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. imist.ma

Development of 2D and 3D-QSAR Models for Activity Prediction

Both 2D and 3D-QSAR models are developed to predict the biological activity of compounds like this compound and its analogs.

2D-QSAR models utilize descriptors calculated from the 2D representation of a molecule. These descriptors can include physicochemical properties (like LogP), topological indices, and counts of specific structural fragments. shd-pub.org.rs For a series of 3-nitro-2,4,6-trihydroxybenzamide derivatives, a 2D-QSAR model was developed that showed a good correlation between structural features and photosynthetic inhibitory activity, with a correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139. nih.govresearchgate.net

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. nih.gov These models calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the molecules. The variation in these fields is then correlated with the changes in biological activity. imist.manih.gov For a set of β2-adrenoceptor agonists, CoMFA and CoMSIA models were built that demonstrated high predictive ability, with external prediction R² values of 0.996 and 0.992, respectively. nih.gov Similarly, for dipeptide-alkylated nitrogen-mustard compounds, a CoMSIA model yielded a q² of 0.532 and a high conventional r² of 0.997, indicating a robust and statistically significant model. nih.gov

The development of such models for this compound would involve synthesizing a series of analogs with varied substituents on the phenyl rings and measuring their biological activity against a specific target. This data would then be used to build and validate a statistically robust QSAR model capable of predicting the activity of new, virtual derivatives.

Identification of Key Physicochemical Descriptors Influencing Biological Activity

A primary benefit of QSAR modeling is the identification of key molecular descriptors that significantly influence biological activity. This provides crucial insights into the mechanism of action and guides rational drug design.

In studies on related benzamide and nitrobenzene (B124822) derivatives, several types of descriptors have been found to be important:

Electronic Descriptors: For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, it was found that the presence of both electron-donating (like -CH₃) and electron-withdrawing (like -NO₂) groups on the phenyl ring was highly favorable for inhibitory activity against α-glucosidase. nih.gov The nitro group, being strongly electron-withdrawing, can significantly alter the electronic properties of the aromatic ring, influencing its interactions with nucleophilic sites in proteins. mdpi.com

Topological and Steric Descriptors: In a QSAR study on 3-nitro-2,4,6-trihydroxybenzamide derivatives, descriptors related to the count of hydroxyl groups (SsOHcount) and nitro groups (SddsN count) were identified as the most relevant properties for inhibitory activity. nih.govresearchgate.net This highlights the importance of specific functional groups for binding.

3D Field Descriptors: 3D-QSAR contour maps visualize the regions where certain physicochemical properties are favorable or unfavorable for activity. For instance, CoMSIA models for β2AR agonists revealed that electrostatic effects were the most dominant force influencing activity. nih.gov Contour maps could indicate that an electropositive potential is favored in one region (perhaps near the nitro group) while a negative potential is favored elsewhere.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (excluding toxicity)

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.gov These predictions are vital in the early stages of drug discovery to filter out compounds with poor ADME profiles, saving significant time and resources. nih.govjonuns.com Software platforms like SwissADME and ADMET Predictor® are commonly used to calculate these properties. youtube.comnih.gov

Prediction of Oral Absorption and Aqueous Solubility

Oral absorption and aqueous solubility are fundamental properties that determine a drug's potential for oral administration.

Oral Absorption: This is often predicted by evaluating a compound's compliance with rules like Lipinski's Rule of Five and by calculating properties such as human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models). nih.govnih.gov For a series of melatonin (B1676174) derivatives, in silico analysis revealed that all compounds met the criteria for ideal oral bioavailability. nih.gov Similarly, a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives predicted good absorption profiles. nih.gov While specific data for this compound is not available, its properties can be estimated using these computational tools.

Aqueous Solubility: Solubility is a critical factor for absorption. researchgate.net The presence of nitro and chloro groups, which are hydrophobic, is expected to reduce the aqueous solubility of this compound. Computational models can provide a quantitative estimate of this property (e.g., in log(mol/L)). In silico studies on similar classes of compounds, such as N-(4-fluorophenylcarbamothioyl) benzamide derivatives, are routinely performed to predict their pharmacokinetic properties, including solubility. jonuns.com

The table below illustrates the type of predictive data generated in such studies, using values for analogous compounds as an example.

| Compound Class | Predicted Property | Value/Range | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Human Intestinal Absorption | Good | nih.gov |

| Melatonin Derivatives | Oral Bioavailability | Ideal | nih.gov |

| N-(4-fluorophenylcarbamothioyl) benzamide derivatives | Pharmacokinetic Properties | Predicted using pKCSM program | jonuns.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 3 Chlorophenyl 4 Nitrobenzamide Analogues

Impact of Substituent Modifications on Biological Activity

The biological profile of N-(3-chlorophenyl)-4-nitrobenzamide analogues can be significantly altered by modifying the substituents on their aromatic rings.

Halogen atoms, particularly chlorine, are pivotal in modulating the biological activity of many pharmacologically active compounds. Their presence can influence a molecule's lipophilicity, electronic properties, and binding interactions with biological targets.

The position of the halogen is also crucial. In benzodiazepines, a related class of compounds, a halogen at the 7-position enhances the therapeutic action. nih.gov Similarly, for this compound, the meta position of the chlorine on the N-phenyl ring is a key feature. The chlorophenyl group may enhance the compound's binding affinity to specific targets through mechanisms like halogen bonding with proteins, thereby influencing enzyme activity and receptor interactions. Studies on other halogenated compounds have shown that increasing the atomic mass of the halogen substituent can improve biological activity, with iodine substitution sometimes leading to the most selective antibacterial outcomes. rsc.org The introduction of halogen atoms is a recognized strategy for drug optimization. researchgate.net

| Compound | Key Structural Feature | Observed Activity | Efficacy |

|---|---|---|---|

| N,N'-(Cyclohexa-2-en-1,4-diylidene)-diarylsulfonamides | Sulfonamide with quinone imine core | Insecticidal | 89-97% insect death |

| N-(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methylbenzene-1-sulfonamide | Dichloro substitution | Fungicidal (against Phytophthora infestans) | 82% inhibition |

| 4-chloro-N-[2,3,5,5,6,6-hexachloro-4-oxocyclohexa-2-en-1-ylidene]benzene-1-sulfonamide | Heptachloro substitution | Fungicidal (against Phytophthora infestans) | 81% inhibition |

| Compound 18 (structure with maximum chlorine atoms) | Maximum chlorination | Insecticidal (against rice weevils) | 97% death index |

The nitro group (-NO₂) is a significant functional group in drug design due to its strong electron-withdrawing nature and its ability to participate in metabolic reactions. svedbergopen.comyoutube.com It can be considered both a pharmacophore, essential for biological activity, and a toxicophore, contributing to potential toxicity. nih.gov

Reactivity and Metabolic Activation: The nitro group significantly influences the electronic distribution within a molecule. svedbergopen.com In biological systems, it often undergoes enzymatic reduction to form reactive intermediates like nitroso and hydroxylamine (B1172632) derivatives, as well as free radicals. nih.govsvedbergopen.comnih.gov This bioreduction is often a key step in the mechanism of action for many nitro-containing drugs. nih.gov For example, the reduction of the nitro group can lead to the formation of reactive nitrogen species which can be toxic to pathogens. svedbergopen.com This process of metabolic activation can be essential for the therapeutic effect, turning the initial compound into a more active form within the body.

Influence on Biological Activity: The presence and position of the nitro group are often critical for biological efficacy. In the case of the anticancer agent nitracrine, the absence of the nitro group or its relocation to a different position on the acridine (B1665455) ring leads to a decrease or loss of activity. nih.gov For this compound analogues, the 4-nitro group enhances bioactivity. mdpi.com In a study of N-(1,3,4-thiadiazol-2-yl)amide derivatives, replacing the 4-nitrobenzoyl group with a hydrogen atom resulted in a loss of potency against the enzyme 6-phosphogluconate dehydrogenase. acs.org The nitro group's ability to undergo bioreduction to reactive intermediates is thought to be a key part of its mechanism.

Dual Nature: While crucial for the activity of many compounds, the reactive intermediates formed from nitro group reduction can also react with biomolecules, leading to undesired toxic effects. nih.govnih.gov This "double-sword" nature means that the therapeutic benefits of nitro-containing drugs must be balanced against their potential for toxicity. svedbergopen.com

| Compound Class/Example | Role of Nitro Group | Reference |

|---|---|---|

| Nitracrine (Anticancer) | Essential for activity; its removal or repositioning reduces efficacy. | nih.gov |

| N-(1,3,4-Thiadiazol-2-yl)amide Derivatives | Replacement of the 4-nitrobenzoyl group with hydrogen leads to loss of potency. | acs.org |

| 5-Nitrofurans (Antibacterial) | The nitro group at the C-5 position is essential for antibacterial activity. | nih.gov |

| General Nitroaromatics | Can be bio-reduced to reactive intermediates, which is often key to their mechanism of action but also a source of potential toxicity. | svedbergopen.comnih.gov |

Beyond halogenation and the nitro group, the introduction of other functional groups or the replacement of aromatic rings with heterocyclic systems can fine-tune the potency and selectivity of this compound analogues.

For instance, in a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to significantly enhance inhibitory activity against α-glucosidase and α-amylase. nih.gov This demonstrates that a combination of substituents with opposing electronic effects can be beneficial.

The replacement of a phenyl ring with a heterocyclic ring is a common strategy in medicinal chemistry to improve properties such as solubility, metabolic stability, and target interaction. The furan (B31954) ring, for example, is a core component of many compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer effects. nih.gov Benzofuran motifs are also present in numerous compounds with diverse pharmacological activities. researchgate.net Similarly, the introduction of a 1,3,4-thiadiazole (B1197879) core has been explored in the design of enzyme inhibitors. acs.org The specific nature of the heterocyclic ring and its substitution pattern can lead to significant differences in biological activity. nih.gov

Stereochemical Aspects and Chiral Recognition in Biological Systems

Chirality, or the "handedness" of a molecule, plays a crucial role in its interaction with biological systems, which are themselves chiral. nih.govpressbooks.pub Enzymes and receptors are composed of chiral amino acids, creating specific three-dimensional binding pockets that can differentiate between the enantiomers (non-superimposable mirror images) of a drug molecule. pressbooks.pub

This stereochemical recognition means that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. nih.gov The specific three-dimensional arrangement of atoms in space determines how well a molecule can fit into its biological target.

For N-arylbenzamides and related structures, the conformational flexibility and the potential for chiral centers or axial chirality can influence their biological activity. While this compound itself is not chiral, the introduction of chiral substituents or the generation of atropisomers (conformational isomers that are stable enough to be isolated) in more complex analogues could lead to stereospecific interactions. The ability to regulate how molecular chirality operates is a fundamental aspect of drug design for specific targeting. nih.gov Studies on other molecules have shown that stereochemistry can significantly affect not only target binding but also membrane permeability and transport, suggesting that stereoselective uptake mechanisms can be critical for the biological activity of certain isomers. nih.gov

Correlation between Physicochemical Properties and Biological Response

The biological response to a drug is not only dependent on its direct interaction with a target but also on its ability to reach that target. This involves processes like absorption, distribution, metabolism, and excretion (ADME), which are heavily influenced by the molecule's physicochemical properties.

Lipophilicity, often quantified as the logarithm of the n-octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical parameter that describes a molecule's affinity for fatty or non-polar environments. nih.govnih.gov It is a key determinant of a drug's ability to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier. nih.gov

A certain level of lipophilicity is required for a compound to passively diffuse across the lipid bilayers of cell membranes. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins (reducing the free fraction of the drug available to act), and rapid metabolism. nih.gov Therefore, an optimal balance of lipophilicity is often sought in drug design.

Quantitative Structure-Activity Relationship (QSAR) studies frequently identify lipophilicity as a key descriptor for predicting biological activity or toxicity. For nitroaromatic compounds, descriptors such as the octanol/water partition coefficient (Kow) have been used to model toxicity. mdpi.com An increase in hydrophobicity has been shown to contribute to an increase in the toxicity of certain compounds to aquatic organisms. mdpi.com For this compound analogues, modulating lipophilicity through substituent changes would be a critical aspect of optimizing their pharmacokinetic and pharmacodynamic profiles. For example, the calculated XLogP3 value for N-(4-chlorophenyl)-4-nitrobenzamide is 3.1, indicating a moderate level of lipophilicity. nih.gov This property is crucial for its ability to permeate biological membranes and interact with intracellular targets.

Electronic Effects on Binding Affinity and Mechanism of this compound Analogues

Research into analogous structures provides significant insight into how variations in these electronic properties can affect biological activity. Studies on related nitroaromatic compounds reveal that the mechanism of action often involves the bioreduction of the nitro group. mdpi.com This process, frequently carried out by nitroreductase enzymes present in target cells or organisms, can lead to the formation of reactive intermediates. These intermediates are then capable of covalently binding to cellular macromolecules, such as enzymes or DNA, leading to the observed biological effects. mdpi.com Therefore, the electronic susceptibility of the nitro group to reduction is a key factor in the compound's mechanism.

A comprehensive study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as inhibitors of α-glucosidase and α-amylase offers valuable structure-activity relationship (SAR) data. nih.gov Although these compounds have a more complex structure, the systematic variation of substituents on the N-phenyl ring provides a clear model for understanding the electronic effects on the inhibitory activity of this class of molecules. The findings indicate that a combination of both electron-donating and electron-withdrawing groups can be advantageous for activity.

For instance, the presence of an electron-donating methyl (CH₃) group alongside an electron-withdrawing nitro (NO₂) group on the N-phenyl ring of the analogue series resulted in highly potent inhibition. nih.gov This suggests that a balanced electronic distribution across the N-phenyl ring is crucial for optimal interaction with the enzyme's active site. The position of the substituents is also a critical factor, with different isomers exhibiting varied levels of inhibitory potential. nih.gov

The following data tables summarize the inhibitory concentrations (IC₅₀) of various N-(aryl)-4-nitrobenzamide analogues against α-glucosidase and α-amylase, illustrating the impact of different electronic substituents on their activity.

Table 1: α-Glucosidase Inhibitory Activity of N-(Aryl)-4-nitrobenzamide Analogues

| Compound ID | N-Aryl Substituent | IC₅₀ (µM) |

| 5a | 4-methylphenyl | 30.12 ± 1.12 |

| 5b | 3-methylphenyl | 24.78 ± 2.69 |

| 5c | 2-methylphenyl | 32.14 ± 0.94 |

| 5g | 3-bromophenyl | - |

| 5m | 2-methyl-3-nitrophenyl | 12.15 ± 0.57 |

| 5o | 2-methyl-5-nitrophenyl | 10.75 ± 0.52 |

| 5p | 2-methyl-4-nitrophenyl | 11.80 ± 0.10 |

| Acarbose (B1664774) | Reference | 42.15 ± 0.15 |

Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

Table 2: α-Amylase Inhibitory Activity of N-(Aryl)-4-nitrobenzamide Analogues

| Compound ID | N-Aryl Substituent | IC₅₀ (µM) |

| 5a | 4-methylphenyl | 7.10 ± 0.15 |

| 5b | 3-methylphenyl | 5.30 ± 1.23 |

| 5c | 2-methylphenyl | 9.80 ± 0.50 |

| 5g | 3-bromophenyl | - |

| 5m | 2-methyl-3-nitrophenyl | 1.52 ± 0.84 |

| 5o | 2-methyl-5-nitrophenyl | 0.90 ± 0.31 |

| 5p | 2-methyl-4-nitrophenyl | 2.10 ± 0.52 |

| Acarbose | Reference | 5.60 ± 0.30 |

Data sourced from a study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov

The data clearly demonstrates that the electronic nature of the substituents on the N-phenyl ring has a profound effect on the binding affinity of these compounds to the target enzymes. The most potent compounds in this series, 5o , 5m , and 5p , all feature a combination of an electron-donating methyl group and an electron-withdrawing nitro group on the N-phenyl ring. nih.gov Specifically, compound 5o , with a 2-methyl-5-nitrophenyl substituent, was the most active against both enzymes. nih.gov This highlights that the specific electronic environment created by the arrangement of these groups is a key determinant of inhibitory potency. The electron-withdrawing nitro group likely contributes to key interactions within the enzyme active site, while the methyl group may enhance binding through hydrophobic interactions or by modulating the electronic character of the ring system.

Future Directions and Emerging Research Avenues for N 3 Chlorophenyl 4 Nitrobenzamide

Rational Design and Optimization of Novel Lead Compounds

The development of new drugs often starts with a "lead compound," a molecule that shows promise in treating a specific condition. numberanalytics.com The process of lead optimization aims to refine the chemical structure of this lead compound to improve its effectiveness, safety, and how it is absorbed, distributed, metabolized, and excreted by the body (ADME properties). coleparmer.com For N-(3-chlorophenyl)-4-nitrobenzamide and its derivatives, rational design strategies are being employed to create more potent and selective therapeutic agents. numberanalytics.comcoleparmer.com

This involves making targeted modifications to the molecule's structure to enhance its interaction with specific biological targets. coleparmer.com For example, the presence of a nitro group and a chlorophenyl group in similar compounds is known to be important for their biological interactions. The nitro group can participate in redox reactions, while the chlorophenyl moiety may engage in halogen bonding with proteins, thereby influencing enzyme activity and receptor interactions.

Structure-activity relationship (SAR) studies are crucial in this process. By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for its biological activity. For instance, studies on similar benzamide (B126) derivatives have shown that the position and nature of substituents on the phenyl rings can significantly impact their therapeutic potential. One study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives found that the presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a phenyl ring greatly enhanced the inhibitory activity against α-glucosidase and α-amylase, enzymes relevant to diabetes. nih.gov

Computational methods, such as molecular docking and free energy perturbation (FEP) calculations, are also playing an increasingly important role in lead optimization. nih.govnih.gov These techniques allow researchers to predict how a molecule will bind to its target and to prioritize which new analogs to synthesize, thereby accelerating the discovery process. nih.gov

Exploration of Untapped Biological Targets and Therapeutic Areas

While the current research on this compound and its analogs has shown promise in areas like cancer and antimicrobial therapy, there is significant potential for these compounds to be effective against other diseases. mdpi.comresearchgate.net The diverse pharmacological effects associated with the nitro group suggest that these compounds could be active against a wide range of biological targets. mdpi.com

For example, structural analogs of this compound have been investigated for their neurotropic activities. mdpi.com The 2-phenylethylamine (PEA) scaffold, which is structurally related, is a known neuromodulator that influences mood and behavior. mdpi.com This suggests that derivatives of this compound could be explored for applications in neuroscience, such as in the treatment of mood disorders or attention deficit hyperactivity disorder (ADHD). mdpi.com

Furthermore, some related compounds have shown potential as neurokinin-2 antagonists, which are of interest for various therapeutic applications. mdpi.com By exploring a wider range of biological targets, researchers may uncover new and unexpected therapeutic uses for this class of molecules.

Integration of Advanced High-Throughput Screening and Omics Technologies

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds to identify those with a desired biological activity. nih.gov Integrating HTS with "omics" technologies—such as genomics, proteomics, and metabolomics—can provide a more comprehensive understanding of a compound's mechanism of action and its effects on biological systems.

For this compound and its derivatives, HTS can be used to screen large libraries of analogs against a wide array of biological targets, helping to identify new therapeutic opportunities more efficiently. nih.gov When a "hit" is identified, omics technologies can then be used to elucidate its mechanism of action. For example, proteomics can identify the proteins that the compound interacts with, while metabolomics can reveal its effects on cellular metabolism. This integrated approach can accelerate the drug discovery and development process.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. Due to its potential to interact with various biological targets, this compound and its derivatives could be developed into valuable chemical probes.

By attaching a fluorescent tag or other reporter group to the molecule, researchers can create probes to visualize and track biological processes in real-time. For example, fluorescent probes based on similar chemical structures have been developed to detect specific molecules like thiophenol in biological and environmental samples. mdpi.com These probes often work through mechanisms where the target molecule cleaves a part of the probe, leading to a change in fluorescence. mdpi.com Given the reactivity of the nitrobenzamide moiety, it is conceivable that similar probes could be designed from this compound to study a variety of biological targets and pathways.

Application in Materials Science beyond Biological Contexts

The potential applications of this compound are not limited to the biological realm. The structural features of this compound also make it an interesting candidate for use in materials science.

Aromatic polyimides, for instance, are high-performance polymers known for their excellent thermal, mechanical, and chemical properties. nih.gov However, their rigid structure can make them difficult to process. nih.gov Incorporating substituted pendant groups into the polymer backbone can improve solubility and processability. nih.gov The chloro-substituted pendant group in this compound could potentially be used to create new, more soluble polyimides without compromising their desirable properties. nih.gov

Furthermore, the nitro group in the molecule suggests potential applications in optoelectronics. The synthesis of hybrid materials containing nitro groups is an active area of research, with potential applications in various electronic and optical devices. mdpi.com

Q & A

Q. How can the synthesis of N-(3-chlorophenyl)-4-nitrobenzamide be optimized for higher yield and purity?

- Methodological Answer : The Schotten-Baumann reaction is the most efficient method for synthesizing this compound. Key optimizations include:

- Stoichiometry : Use equimolar ratios of 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride in dichloromethane .

- Base Selection : Triethylamine (1.2 equivalents) ensures rapid deprotonation and minimizes side reactions .

- Purification : Short-column chromatography on neutral Al₂O₃ yields >90% purity. Avoid silica gel due to potential nitro-group interactions .

- Monitoring : TLC analysis (chloroform/diethyl ether/hexane = 6:3:1, Rf = 0.51) confirms reaction completion within 30 minutes .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy :

- ¹H NMR : Signals at δ 8.95 (amide NH) and aromatic protons (δ 8.40–7.27) confirm regioselective coupling .

- ¹³C NMR : Peaks at δ 165.05 (C=O) and 149.43–124.00 (aromatic carbons) validate the structure .

- HRMS : Electrospray ionization (ESI) with m/z 305.0683 ([M+H]<sup>+</sup>, Δm = −1.31 ppm) ensures molecular formula accuracy .

- UV-Vis : λmax at 239 nm (π→π*) and 290 nm (n→π*) indicates electronic transitions in the nitro-aromatic system .

Q. How do solvent choices impact reaction efficiency during synthesis?

- Methodological Answer :

- Dichloromethane (DCM) : Preferred for its low polarity, which stabilizes the acyl chloride intermediate and minimizes hydrolysis .

- Aqueous Workup : Sequential washing with diluted HCl (removes unreacted amine) and Na₂CO₃ (neutralizes excess acid) ensures high purity .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for N-(3-chlorophenyl)-4-nitrobenzamide?

- Methodological Answer :

- Twinned Crystals : Common due to nitro-group planarity; use SHELXL for refinement with twin-law matrices .

- Disorder : Chlorophenyl groups may exhibit rotational disorder. Apply "ISOR" and "DELU" restraints during refinement .

- High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve overlapping electron density .

Q. How do structural features (nitro and chloro groups) influence bioactivity?

- Methodological Answer :

- Nitro Group : Enhances electron-withdrawing effects, increasing binding affinity to neurokinin-2 receptors (e.g., SR 48,968 analogs) . However, mutagenicity risks require computational toxicity screening (e.g., DEREK, LAZAR) .

- Chloro Substituent : Improves lipophilicity (logP +0.5) and metabolic stability via steric hindrance of CYP450 enzymes .

Q. How can contradictory bioactivity data be analyzed?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) .

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., nitro-reduction to amine derivatives) .

- Species Selectivity : Test activity in human vs. rodent receptor isoforms to resolve interspecies variability .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with neurokinin-2 receptor crystal structures (PDB: 6VJ4). Focus on π-π stacking between nitrobenzamide and Phe268 .

- MD Simulations : GROMACS simulations (20 ns) assess stability of the ligand-receptor complex in lipid bilayers .

Q. How does the compound’s stability under varying conditions affect experimental design?

- Methodological Answer :

- Photodegradation : UV light induces nitro → nitroso conversion. Store samples in amber vials at −20°C .

- Acidic Conditions : Amide bond hydrolysis occurs at pH < 2. Use phosphate buffers (pH 7.4) for in vitro assays .

- Mass Spectrometry : Fragmentation pathways (e.g., amide bond cleavage to m/z 150 and 167 ions) must be accounted for in HRMS interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.